

Applications of PSB-603 in Inflammation and Oncology Research

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Compound of Interest

Compound Name: HX-603

Cat. No.: B1673427

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Application Notes

PSB-603 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a K_i value of 0.553 nM for the human receptor.^[1] It exhibits over 10,000-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A3).^[2] This high selectivity makes PSB-603 a valuable tool for investigating the physiological and pathophysiological roles of the A2BAR in various research areas, particularly in inflammation and oncology.

Anti-Inflammatory Applications:

The A2B adenosine receptor is expressed on various immune cells and is believed to play a significant role in inflammatory processes, especially in conditions with elevated adenosine levels.^{[3][4]} PSB-603 has demonstrated significant anti-inflammatory properties in preclinical models.^{[3][4]}

In murine models of local and systemic inflammation, PSB-603 has been shown to:

- Reduce paw edema in carrageenan-induced inflammation models.^{[3][4]}
- Decrease the infiltration of neutrophils in zymosan-induced peritonitis.^{[3][4][5]}
- Significantly lower the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α).^{[3][4][6]}
- Reduce the production of reactive oxygen species (ROS) at the site of inflammation.^{[3][4][6]}

These findings suggest that PSB-603 can be a useful pharmacological tool for studying the role of A2BAR in inflammatory signaling and for evaluating the therapeutic potential of A2BAR antagonism in inflammatory diseases.

Oncology Applications:

In the context of oncology, particularly colorectal cancer, PSB-603 has been shown to have effects that can enhance the efficacy of chemotherapy.[7][8] While some effects are independent of the A2B adenosine receptor, they highlight the compound's potential in cancer research.[7][8]

Key findings in colorectal cancer cell lines include:

- Increased mitochondrial oxidative phosphorylation and production of reactive oxygen species (ROS).[7][8]
- Synergistic enhancement of cancer cell death when combined with chemotherapeutic agents.[7]

These observations indicate that PSB-603 can be utilized in studies aimed at understanding the metabolic vulnerabilities of cancer cells and exploring novel combination therapies.

Data Presentation

Table 1: In Vivo Anti-Inflammatory Efficacy of PSB-603

Model	Species	Dose	Route of Administration	Key Findings	Reference
Carrageenan-induced paw edema	Mouse	5 mg/kg	Intraperitoneal (i.p.)	Significant reduction in paw volume; Decreased levels of IL-6, TNF- α , and ROS in the inflamed paw.	[3][4]
Zymosan-induced peritonitis	Mouse	5 mg/kg	Intraperitoneal (i.p.)	Significant reduction in neutrophil infiltration into the peritoneum; Decreased plasma levels of IL-6 and TNF- α .	[3][4][5]
High-fat diet-induced obesity	Mouse	5 mg/kg and 2 x 5 mg/kg daily	Intraperitoneal (i.p.)	Significant reduction in body weight; Reduced plasma levels of TNF- α and IL-6.	[2]

Table 2: In Vitro Effects of PSB-603 in Colorectal Cancer Cells

Cell Line	Assay	Key Findings	Reference
Colorectal Cancer Cell Lines	Cellular Bioenergetics	Increased basal oxygen consumption rates, indicative of enhanced mitochondrial oxidative phosphorylation.	[7][8]
Colorectal Cancer Cell Lines	ROS Production	Induced acute increases in reactive oxygen species.	[7][8]
Colorectal Cancer Cell Lines	Chemosensitivity	Synergized with chemotherapy to increase cancer cell death.	[7]

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Activity in a Murine Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of PSB-603 on acute local inflammation.

Materials:

- PSB-603
- Carrageenan solution (1% w/v in sterile saline)
- Vehicle (e.g., 1% Tween 80 in saline)[2]
- Male Albino Swiss mice (or other suitable strain)
- Plethysmometer
- Syringes and needles for administration

Procedure:

- Animal Acclimatization: House mice in standard conditions with free access to food and water for at least one week before the experiment.
- Compound Preparation: Prepare a suspension of PSB-603 in the vehicle at the desired concentration (e.g., for a 5 mg/kg dose).
- Grouping: Divide mice into at least three groups: Control (vehicle only), Carrageenan + Vehicle, and Carrageenan + PSB-603.
- Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
- Compound Administration: Administer PSB-603 (e.g., 5 mg/kg) or vehicle intraperitoneally 60 minutes before the carrageenan injection.[3][4]
- Induction of Inflammation: Inject 0.05 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the paw edema between the treated and control groups.
- (Optional) Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue to measure levels of IL-6, TNF- α , and ROS using appropriate assay kits (e.g., ELISA for cytokines).[3][4][6]

Protocol 2: In Vitro Measurement of Reactive Oxygen Species (ROS) in Colorectal Cancer Cells

Objective: To determine the effect of PSB-603 on intracellular ROS levels in colorectal cancer cells.

Materials:

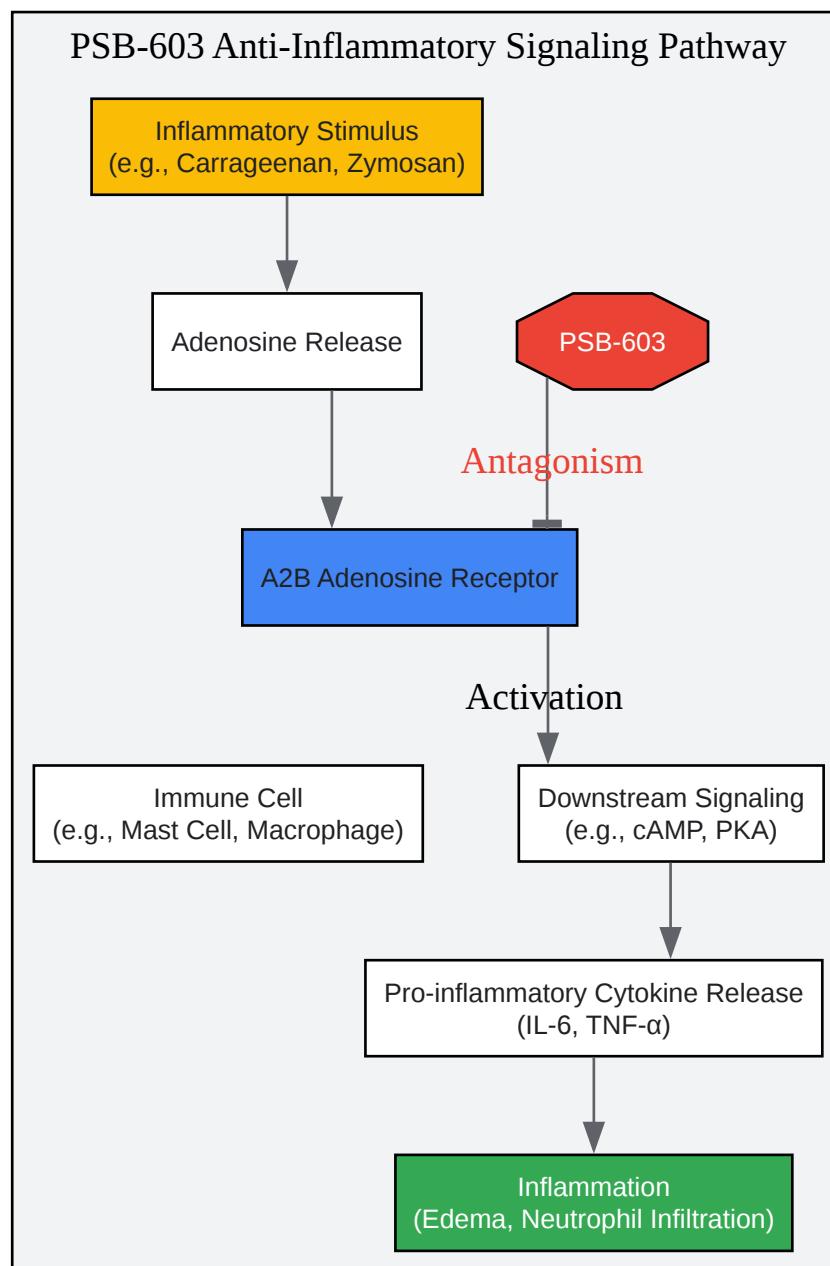
- PSB-603
- Colorectal cancer cell line (e.g., HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed colorectal cancer cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluence on the day of the experiment. Incubate overnight.
- Compound Preparation: Prepare a stock solution of PSB-603 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a serum-free medium.
- Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the PSB-603-containing medium or vehicle control to the respective wells and incubate for the desired period (e.g., 1-4 hours).
- ROS Staining: a. Prepare a working solution of H2DCFDA (e.g., 10 μ M) in a serum-free medium. b. Remove the treatment medium and wash the cells once with PBS. c. Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
- Fluorescence Measurement: a. Remove the H2DCFDA solution and wash the cells once with PBS. b. Add PBS or a suitable assay buffer to each well. c. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

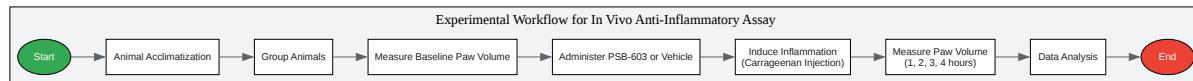
- Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence intensity of the treated wells to the vehicle control wells.

Visualizations



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Caption: Proposed mechanism of anti-inflammatory action of PSB-603.



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Caption: Workflow for carrageenan-induced paw edema model.

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